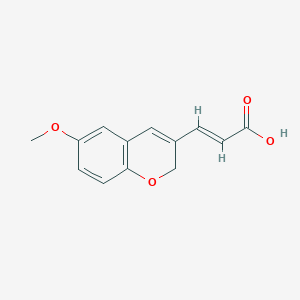
(2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid is a chemical compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a methoxy group and an acrylic acid moiety, which may contribute to its unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chromene derivative and methoxy-substituted benzaldehyde.
Condensation Reaction: The chromene derivative undergoes a condensation reaction with the methoxy-substituted benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Acrylic Acid Moiety: The resulting intermediate is then subjected to a reaction with acrylic acid or its derivatives under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to its corresponding alcohol or aldehyde.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of (2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and acrylic acid moiety may play crucial roles in its biological activity by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate inflammation, cell growth, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2E)-3-(6-hydroxy-2H-chromen-3-yl)acrylic acid: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-3-(6-methoxy-2H-chromen-3-yl)propanoic acid: Similar structure but with a propanoic acid moiety instead of acrylic acid.
Uniqueness
(2E)-3-(6-methoxy-2H-chromen-3-yl)acrylic acid is unique due to the presence of both a methoxy group and an acrylic acid moiety, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(E)-3-(6-methoxy-2H-chromen-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C13H12O4/c1-16-11-3-4-12-10(7-11)6-9(8-17-12)2-5-13(14)15/h2-7H,8H2,1H3,(H,14,15)/b5-2+ |
Clé InChI |
VKOHYTCVFGVKOV-GORDUTHDSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)OCC(=C2)/C=C/C(=O)O |
SMILES canonique |
COC1=CC2=C(C=C1)OCC(=C2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3-Methoxyphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13202320.png)



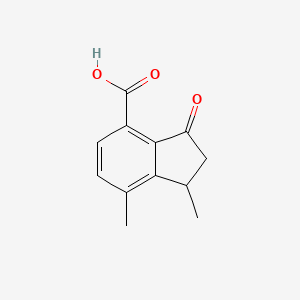

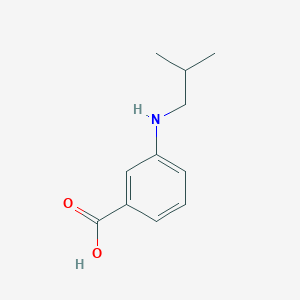
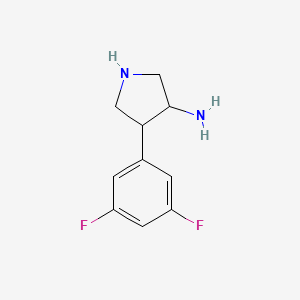
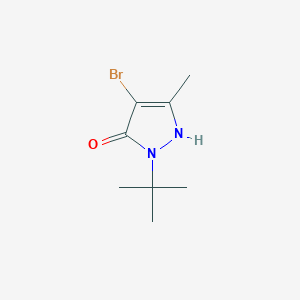
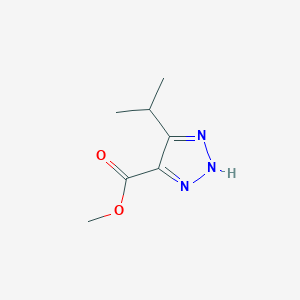
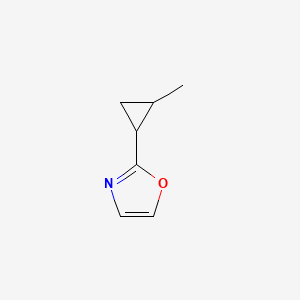
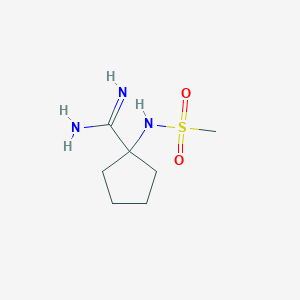
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)

